

Enhancing Seroxetine via Charge-Transfer Complexation

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Compound Focus: Seroxetine Hydrochloride

CAS No.: 127685-30-7

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Seroxetine (SRX) is a potent selective serotonin reuptake inhibitor and the active metabolite of fluoxetine. Its development was largely halted due to serious cardiac side effects, such as QT prolongation [1] [2]. Recent research explores **charge-transfer (CT) complexation** as a method to chemically modify seroxetine, aiming to improve its efficacy and potentially overcome these drawbacks [1] [2].

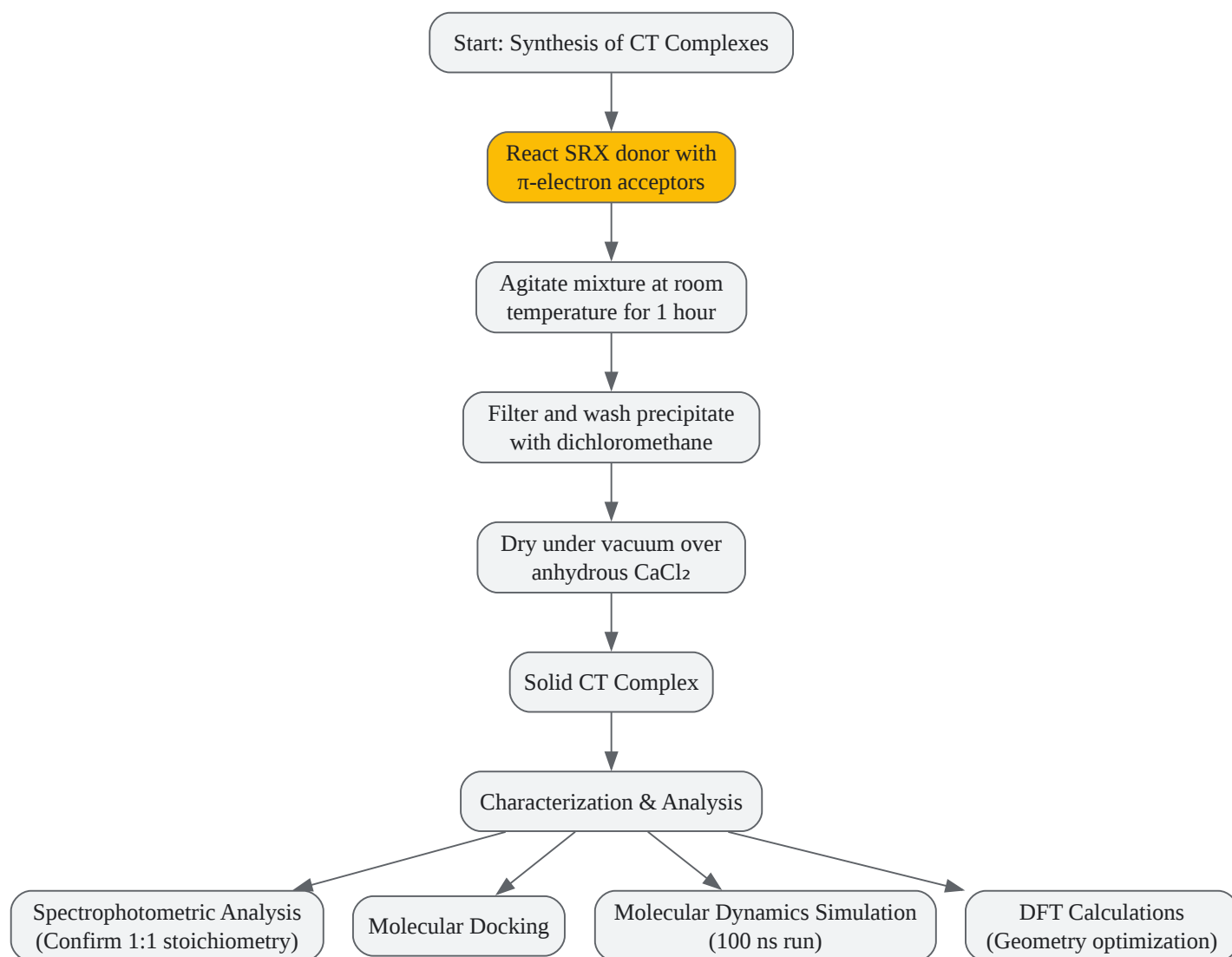
A 2022 study created CT complexes by reacting seroxetine (the electron donor) with various π -electron acceptors. The resulting solid complexes were isolated and characterized [1] [2]. The table below summarizes the key acceptors used and the absorption characteristics of the formed complexes.

π -Electron Acceptor	Abbreviation	Observed Charge-Transfer λ_{max} (nm) in Methanol [3]
Picric Acid	PA	340 nm & 436 nm
Dinitrobenzene	DNB	351 nm
p-Nitrobenzoic Acid	p-NBA	353 nm
2,6-Dichloroquinone-4-chloroimide	DCQ	528 nm

π -Electron Acceptor	Abbreviation	Observed Charge-Transfer λ_{max} (nm) in Methanol [3]
2,6-Dibromoquinone-4-chloroimide	DBQ	540 nm
7,7,8,8-Tetracyanoquinodimethane	TCNQ	745 nm & 833 nm

Experimental Protocol Overview

The following diagram outlines the general workflow for the synthesis and analysis of seproxetine charge-transfer complexes:



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Key Methodological Details:

- **Synthesis:** Complexes were synthesized as 1:1 molar reactions by dissolving the seproxetine donor and individual π -electron acceptors. The mixtures were agitated for one hour at room temperature. The resulting precipitate was filtered, washed with minimal dichloromethane, and dried under vacuum [1] [2].
- **Instrumental Analysis:** The study used thermogravimetric analysis (TGA), UV/Vis spectrometry, and NMR to characterize the solid complexes [1].
- **Computational Studies:**
 - **Molecular Docking:** The binding interactions of SRX and its CT complexes were tested against three protein receptors (serotonin, dopamine, and TrkB kinase) using AutoDock Vina [1].
 - **Molecular Dynamics (MD):** The stability of the docked complexes was evaluated using a 100 ns MD simulation with the GROMACS package and the GROMOS96 43a1 force field [1].
 - **Density Functional Theory (DFT):** The optimized geometry of the CT complexes was calculated at the B-3LYP/6-311G++ level of theory to determine their minimal energy structures [1].

Key Research Findings

The experimental data confirmed that the [(SRX)(TCNQ)] complex showed superior performance in computational models.

Tested Compound	Receptor	Binding Energy (kcal/mol)	Key Finding
SRX alone	Dopamine	Not Specified	Baseline binding [1]
[(SRX)(TCNQ)] CT Complex	Dopamine	Highest	More efficient binding than SRX alone [1]
SRX alone	Serotonin	Not Specified	Baseline binding [1]
[(SRX)(TCNQ)] CT Complex	Serotonin	Not Specified	More efficient binding than SRX alone [1]
SRX alone	TrkB Kinase	Not Specified	Baseline binding [1]

Tested Compound	Receptor	Binding Energy (kcal/mol)	Key Finding
[(SRX)(TCNQ)] CT Complex	TrkB Kinase	Not Specified	More efficient binding than SRX alone [1]

The molecular dynamics simulation revealed that while both the SRX-dopamine and the [(SRX)(TCNQ)]-dopamine (CTcD) complexes maintained stable conformations, the **CTcD complex was more stable** [1]. This suggests that charge-transfer complexation could be a viable strategy to enhance the molecular interactions and stability of seproxetine.

A Note on Thermal Stability Data

The search results did not contain a direct thermal stability analysis (e.g., TGA/DTG data) for pure seproxetine. The discussed research uses thermogravimetric analysis as one of several tools to characterize the new, solid charge-transfer complexes, not the parent drug itself [1].

For formal thermal stability assessment, the general standard is **ASTM E2550**, which defines thermal stability as the temperature at which a material begins to decompose, as determined by thermogravimetry [4]. Conducting such an analysis on seproxetine would require experimental testing.

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To cite this document: Smolecule. [Enhancing Seproxetine via Charge-Transfer Complexation].

Smolecule, [2026]. [Online PDF]. Available at:

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